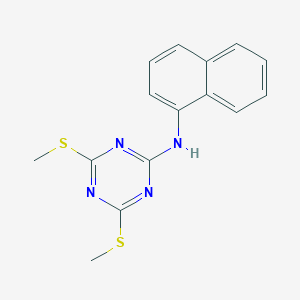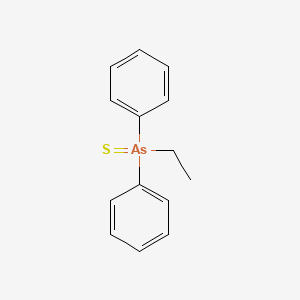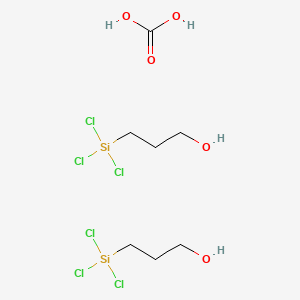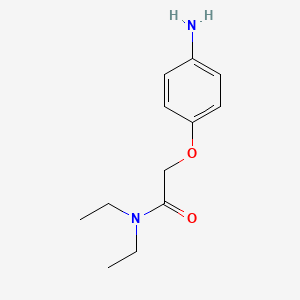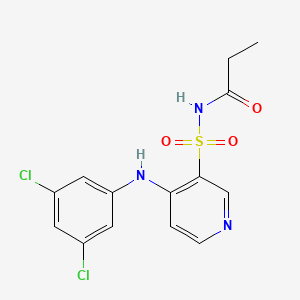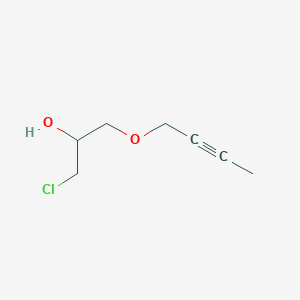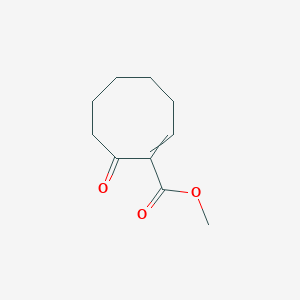
Methyl 8-oxocyclooct-1-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 8-oxocyclooct-1-ene-1-carboxylate is an organic compound with a unique structure that includes a cyclooctene ring with a ketone and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
Methyl 8-oxocyclooct-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a diene or an enyne, followed by oxidation and esterification. For example, a photochemical cycloaddition reaction of methyl 2-pyrone-5-carboxylate with methacrylonitrile can yield a cycloadduct, which can then be further processed to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Methyl 8-oxocyclooct-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Methyl 8-oxocyclooct-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of polymers and other materials with specialized properties.
作用機序
The mechanism of action of methyl 8-oxocyclooct-1-ene-1-carboxylate involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the ketone and ester functional groups, which can participate in nucleophilic and electrophilic reactions. The molecular pathways involved include the formation of intermediates such as enolates or carbocations, which then undergo further transformations.
類似化合物との比較
Methyl 8-oxocyclooct-1-ene-1-carboxylate can be compared with other similar compounds, such as:
Methyl cyclohex-1-ene-1-carboxylate: Similar structure but with a six-membered ring instead of an eight-membered ring.
Methyl endo-8-cyano-exo-8-methyl-3-oxo-2-oxabicyclo[2.2.2]oct-5-ene-6-carboxylate: Contains additional functional groups and a bicyclic structure.
The uniqueness of this compound lies in its eight-membered ring structure, which imparts different steric and electronic properties compared to its six-membered counterparts. This can lead to distinct reactivity and applications in various fields.
特性
CAS番号 |
52784-35-7 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC名 |
methyl 8-oxocyclooctene-1-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-13-10(12)8-6-4-2-3-5-7-9(8)11/h6H,2-5,7H2,1H3 |
InChIキー |
YZNBAIABDLQLCX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CCCCCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


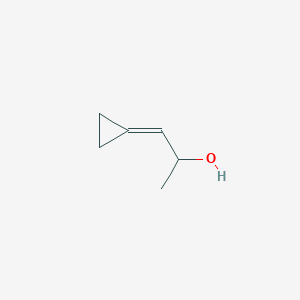

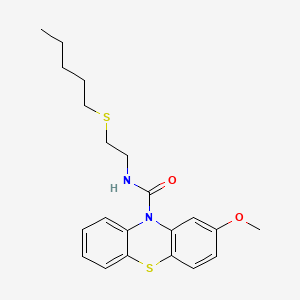
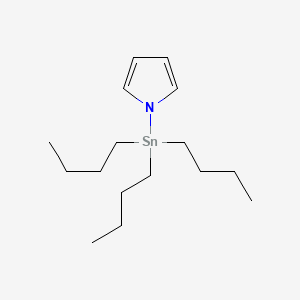
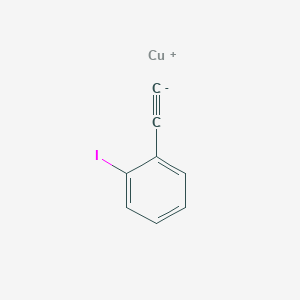
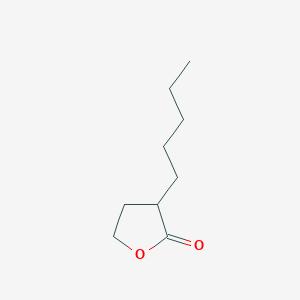
silyl sulfate](/img/structure/B14652319.png)
